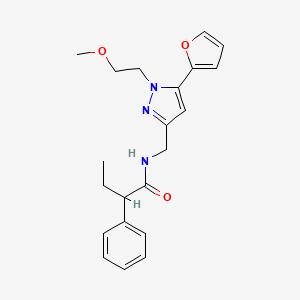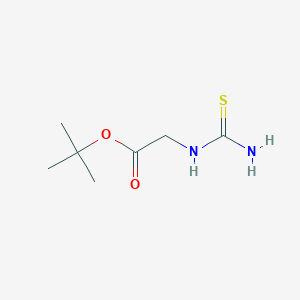
tert-Butyl 2-thioureidoacetate
Vue d'ensemble
Description
tert-Butyl 2-thioureidoacetate: is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in organic synthesis and biological activities. This compound is characterized by the presence of a tert-butyl group, a thioureido group, and an acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-thioureidoacetate typically involves the reaction of tert-butyl acetate with thiourea under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides or zeolites, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-thioureidoacetate undergoes various chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form amines or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetate moiety can undergo nucleophilic substitution reactions with nucleophiles like amines, alcohols, or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, thiols, and organic solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Corresponding amides, esters, or thioesters.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-thioureidoacetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, thiourea derivatives, including this compound, are studied for their potential antibacterial, antifungal, and anticancer properties. They are also used as inhibitors of various enzymes and proteins.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its ability to interact with biological molecules makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for various applications, including as a stabilizer and additive in formulations.
Mécanisme D'action
The mechanism of action of tert-butyl 2-thioureidoacetate involves its interaction with specific molecular targets, such as enzymes and proteins. The thioureido group can form hydrogen bonds and coordinate with metal ions, leading to inhibition or activation of enzymatic activity. The acetate moiety can also participate in esterification reactions, modifying the activity of target molecules. The overall effect of the compound depends on its ability to bind to and modulate the function of specific biological targets.
Comparaison Avec Des Composés Similaires
tert-Butyl thiourea: Similar structure but lacks the acetate moiety.
tert-Butyl isothiocyanate: Contains an isothiocyanate group instead of a thioureido group.
tert-Butyl carbamate: Contains a carbamate group instead of a thioureido group.
Uniqueness: tert-Butyl 2-thioureidoacetate is unique due to the presence of both the thioureido and acetate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications in synthesis, research, and industry, making it a versatile and valuable compound.
Propriétés
IUPAC Name |
tert-butyl 2-(carbamothioylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,3)11-5(10)4-9-6(8)12/h4H2,1-3H3,(H3,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXXOFIKUSXAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
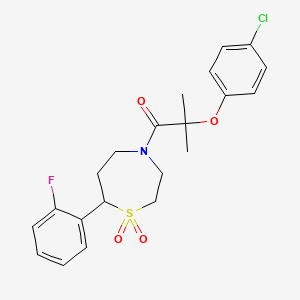
![3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B2996538.png)
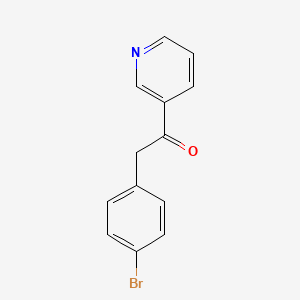
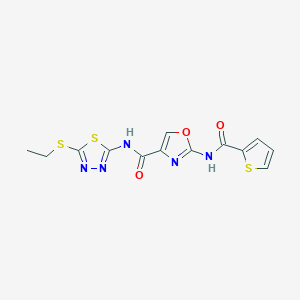
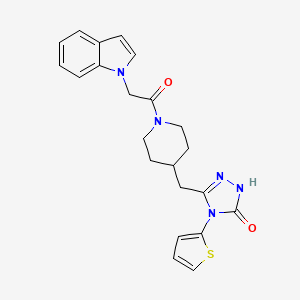
![(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2996544.png)

![methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996548.png)
![2-(8-(3-hydroxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2996549.png)
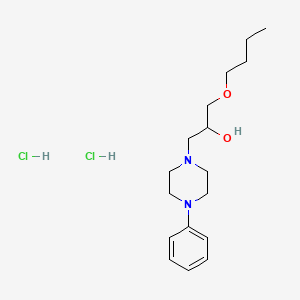
![N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2996552.png)
![2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2996553.png)
